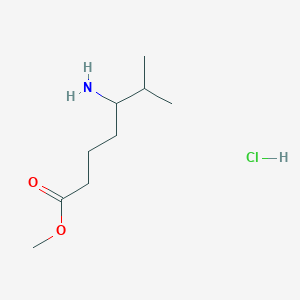

Methyl5-amino-6-methylheptanoatehydrochloride

Description

Methyl 5-amino-6-methylheptanoate hydrochloride is a branched-chain amino ester hydrochloride characterized by a seven-carbon backbone with an amino group at the fifth position and a methyl group at the sixth position. This compound is structurally analogous to pharmacologically active amino esters, such as gabapentin analogs, which are known for their roles in neuromodulation and enzyme inhibition .

Properties

IUPAC Name |

methyl 5-amino-6-methylheptanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-7(2)8(10)5-4-6-9(11)12-3;/h7-8H,4-6,10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQQZCWPQDQYLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-amino-6-methylheptanoatehydrochloride typically involves the esterification of 5-amino-6-methylheptanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl5-amino-6-methylheptanoatehydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amines or amides.

Scientific Research Applications

Methyl5-amino-6-methylheptanoatehydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl5-amino-6-methylheptanoatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the ester group can undergo hydrolysis to release the active compound. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Hydrochloride salts of amino esters, such as amitriptyline hydrochloride and dosulepin hydrochloride, share key physicochemical traits with Methyl 5-amino-6-methylheptanoate hydrochloride. For instance:

- Solubility : Hydrochloride salts generally exhibit high water solubility due to ionic dissociation. Amitriptyline hydrochloride, for example, shows >50 mg/mL solubility in aqueous buffers, a property critical for oral bioavailability .

- Stability: Solution stability data for amitriptyline hydrochloride and gabapentin indicate that hydrochloride salts remain stable (>95% purity) for 24 hours at room temperature in acidic media (pH 3–5) . This aligns with the stability requirements for Methyl 5-amino-6-methylheptanoate hydrochloride during synthesis and storage.

Analytical Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard technique for analyzing hydrochloride salts. For example:

- Accuracy and Precision : Amitriptyline hydrochloride exhibits >98% recovery in RP-HPLC assays, with relative standard deviation (RSD) <2% in inter-day studies .

- Repeatability: Dosulepin hydrochloride and methylcobalamin show RSD <1.5% in repeatability tests, underscoring the reliability of HPLC methods for quantifying hydrochloride salts . These findings suggest that Methyl 5-amino-6-methylheptanoate hydrochloride can be analyzed with comparable precision using validated RP-HPLC protocols, though retention times and mobile phase adjustments may vary due to structural differences.

Stability and Degradation

Hydrochloride salts are prone to hygroscopicity and thermal degradation. For instance:

- Thermal Stability : Amitriptyline hydrochloride degrades by <5% at 40°C over 30 days, indicating moderate thermal resilience .

- Photostability: Gabapentin hydrochloride shows significant degradation under UV light, necessitating opaque packaging . Methyl 5-amino-6-methylheptanoate hydrochloride likely requires similar storage conditions (e.g., desiccated, low-temperature environments) to maintain integrity.

Biological Activity

Methyl 5-amino-6-methylheptanoate hydrochloride is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 5-amino-6-methylheptanoate hydrochloride is a derivative of amino acids. Its chemical formula is , and it features a methyl group that enhances its lipophilicity, potentially influencing its biological activity.

The biological activity of Methyl 5-amino-6-methylheptanoate hydrochloride may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds with structural similarities have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent anti-proliferative effects .

- Induction of Apoptosis : Research indicates that certain derivatives can induce apoptosis in cancer cells, leading to cell cycle arrest and subsequent cell death. This was evidenced by a significant increase in early and late apoptosis rates when treated with related compounds .

In Vitro Studies

In vitro studies on similar compounds reveal significant cytotoxic activity against various cancer cell lines. The following table summarizes key findings:

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 45 | CDK2 Inhibition |

| Compound B | HCT-116 | 6 | Apoptosis Induction |

| Compound C | HepG-2 | 48 | Cell Cycle Arrest |

These studies suggest that Methyl 5-amino-6-methylheptanoate hydrochloride may exhibit comparable activities.

Case Studies

A notable case study involved the examination of structural analogs that displayed significant anti-tumor activity. For instance, a compound with a similar backbone was tested for its ability to inhibit CDK2/cyclin A2 complexes, showing promising results with IC50 values significantly lower than standard treatments like sorafenib .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of Methyl 5-amino-6-methylheptanoate hydrochloride. Preliminary assessments suggest favorable pharmacokinetic properties that could enhance its therapeutic potential.

Toxicity Studies

Toxicological assessments have indicated that compounds within this class have low toxicity profiles at therapeutic doses. For example, studies reported no adverse effects in animal models at doses significantly higher than those anticipated for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.